Bis(4-dodecylphenyl)amine

Description

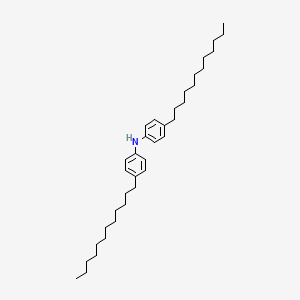

Bis(4-dodecylphenyl)amine is a diarylamine derivative featuring two 4-dodecylphenyl groups attached to a central nitrogen atom. Its molecular formula is C₃₆H₅₉N, with a molecular weight of 505.86 g/mol. The compound is characterized by long hydrophobic dodecyl (C₁₂H₂₅) chains at the para positions of the aromatic rings, which enhance its solubility in non-polar solvents and thermal stability .

The compound is primarily utilized in catalysis, such as in the synthesis of the MACHO-C12 ligand for ruthenium complexes, which are effective in catalytic hydrogenation of CO₂ to methane .

Properties

IUPAC Name |

4-dodecyl-N-(4-dodecylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N/c1-3-5-7-9-11-13-15-17-19-21-23-33-25-29-35(30-26-33)37-36-31-27-34(28-32-36)24-22-20-18-16-14-12-10-8-6-4-2/h25-32,37H,3-24H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKWXWHHDQUGCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)CCCCCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(4-dodecylphenyl)amine can be synthesized through a multi-step process involving the reaction of 4-dodecylphenylamine with appropriate reagents under controlled conditions. One common method involves the reaction of 4-dodecylphenylamine with an alkylating agent to introduce the dodecyl groups, followed by further reactions to form the final bis(4-dodecylphenyl)amine structure .

Industrial Production Methods: In industrial settings, the production of bis(4-dodecylphenyl)amine typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Bis(4-dodecylphenyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert bis(4-dodecylphenyl)amine into different amine derivatives.

Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Reactions

Bis(4-dodecylphenyl)amine serves as a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds. Its unique structure allows it to participate in various reactions, enhancing the efficiency of synthetic pathways.

Case Study: Photoinitiators in Polymerization

In a study conducted by researchers exploring photoinitiators for polymerization processes, bis(4-dodecylphenyl)amine was utilized due to its ability to generate reactive intermediates when exposed to UV light. This property is particularly advantageous in the development of photoresponsive materials used in coatings and adhesives.

Materials Science

Langmuir-Blodgett Films

The compound has been investigated for its role in forming Langmuir-Blodgett films, which are essential in nanotechnology and materials science. These films can be used to create stable biomimetic membranes that mimic natural lipid structures.

Data Table: Properties of Langmuir-Blodgett Films

| Parameter | Bis(4-dodecylphenyl)amine | Comparison Compound |

|---|---|---|

| Thickness (nm) | 3.5 - 5.0 | Di-O-Hexadecyl-Glycero-3-Phosphatidyl-Glycerol |

| Stability | Moderate | High |

| Transfer Method | X-type and Y-type | N/A |

This table summarizes the properties observed during experiments with bis(4-dodecylphenyl)amine in Langmuir-Blodgett film formation, highlighting its potential for creating functionalized surfaces .

Biological Applications

Photoinitiator in Biomaterials

In biological research, bis(4-dodecylphenyl)amine is employed as a photoinitiator in the polymerization of biomaterials. Its ability to generate free radicals upon light exposure facilitates the curing process of hydrogels and other bioactive materials used in medical applications.

Case Study: Development of Bioresponsive Materials

Research has demonstrated that incorporating bis(4-dodecylphenyl)amine into polymeric matrices enhances the mechanical properties and biocompatibility of the resulting materials. This application is crucial for developing drug delivery systems and tissue engineering scaffolds .

Industrial Applications

Coatings and Adhesives

The compound's role as a photoinitiator extends to industrial applications, where it is used in producing UV-cured coatings and adhesives. Its efficiency in initiating polymerization under UV light allows for rapid curing processes that are beneficial for manufacturing settings.

Mechanism of Action

The mechanism of action of bis(4-dodecylphenyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Overview

The following table compares Bis(4-dodecylphenyl)amine with structurally related diarylamines:

Key Research Findings and Comparisons

Substituent Effects on Properties

Alkyl Chain Length :

- Bis(4-dodecylphenyl)amine (C₁₂ chains) exhibits higher hydrophobicity and thermal stability than Bis(4-octylphenyl)amine (C₈ chains), making it more suitable for high-temperature catalytic processes .

- Shorter chains (e.g., octyl) lower melting points (85°C vs. inferred >100°C for dodecyl) but retain antioxidant utility in lubricants .

Halogenated Derivatives :

- Bromine and iodine substituents (e.g., Bis(4-bromophenyl)amine and Bis(4-iodophenyl)amine) introduce steric bulk and electronic effects, enhancing reactivity in cross-coupling reactions. The iodine variant’s higher molecular weight (421.02 g/mol) and melting point (123–124°C) reflect stronger intermolecular forces .

Biological Activity

Bis(4-dodecylphenyl)amine is an organic compound that has garnered attention for its potential biological activities. This compound, belonging to the family of arylamines, exhibits properties that could be relevant in various fields, including pharmacology and toxicology. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

Chemical Structure

The chemical structure of Bis(4-dodecylphenyl)amine can be represented as follows:

This structure consists of two dodecylphenyl groups attached to a central amine nitrogen, which influences its solubility and interaction with biological membranes.

Antimicrobial Activity

Research indicates that Bis(4-dodecylphenyl)amine exhibits significant antimicrobial properties. A study evaluating various amine oxide surfactants, including derivatives of Bis(4-dodecylphenyl)amine, demonstrated high antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using standard antimicrobial assays, revealing that the compound inhibited the growth of microorganisms by disrupting their cell membranes, leading to cell death .

Cytotoxicity Studies

Cytotoxicity assessments are vital for determining the safety profile of Bis(4-dodecylphenyl)amine. In vitro studies have shown that while the compound exhibits antimicrobial properties, it does not induce significant cytotoxic effects on human cell lines at concentrations used in antimicrobial testing. For example, cell viability assays indicated that concentrations up to 100 μM did not result in cytotoxicity, suggesting a favorable safety margin for potential therapeutic applications .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of Bis(4-dodecylphenyl)amine and its biological activity is essential for optimizing its efficacy. The presence of long alkyl chains enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets. Studies have highlighted that modifications in the alkyl chain length and branching can significantly affect the compound's antimicrobial potency and cytotoxic profile .

Case Studies

- Antimicrobial Efficacy : A case study involving the application of Bis(4-dodecylphenyl)amine against pathogenic strains demonstrated a minimum inhibitory concentration (MIC) of 50 μg/mL against Staphylococcus aureus and Escherichia coli. This indicates a promising potential for use in formulations aimed at combating bacterial infections.

- Toxicological Assessment : In another study focusing on the toxicological profile, Bis(4-dodecylphenyl)amine was evaluated using various mammalian cell lines. The results confirmed low toxicity levels, with no significant adverse effects observed at therapeutic concentrations, supporting its candidacy for further development .

Table 1: Antimicrobial Activity of Bis(4-dodecylphenyl)amine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 μg/mL |

| Escherichia coli | 50 μg/mL |

| Bacillus subtilis | 100 μg/mL |

Table 2: Cytotoxicity Profile of Bis(4-dodecylphenyl)amine

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 92 |

| 100 | 88 |

Q & A

Q. What are the recommended synthetic routes for Bis(4-dodecylphenyl)amine, and what methodological considerations ensure high yields?

Bis(4-dodecylphenyl)amine can be synthesized via nucleophilic substitution using potassium bis(4-dodecylphenyl)phosphide and bis(2-chloroethyl)amine hydrochloride in a 2-methyltetrahydrofuran/n-pentane solvent system. Critical steps include maintaining anhydrous conditions, slow addition of reagents to prevent side reactions, and purification via column chromatography to isolate the product . Yield optimization requires stoichiometric control (e.g., 1.1 equiv. of potassium tert-butoxide) and reaction monitoring via TLC or GC-MS.

Q. What safety protocols are essential when handling Bis(4-dodecylphenyl)amine in laboratory settings?

Based on analogous compounds (e.g., Bis(4-octylphenyl)amine), key precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS skin sensitization category 1) .

- Ventilation: Use fume hoods to avoid inhalation of vapors (GHS oral acute toxicity category 4) .

- Waste Disposal: Collect residues in approved containers for incineration to prevent environmental release (GHS aquatic chronic toxicity category 1) .

Q. How can researchers verify the purity and structural integrity of Bis(4-dodecylphenyl)amine post-synthesis?

- Chromatography: Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity.

- Spectroscopy: Confirm structure via H/C NMR (e.g., aromatic proton shifts at δ 6.8–7.2 ppm) and FT-IR (N-H stretch ~3400 cm) .

- Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 80.2%, H: 11.5%, N: 2.8%) .

Advanced Research Questions

Q. What catalytic applications does Bis(4-dodecylphenyl)amine exhibit, and how do its electronic properties influence reactivity?

Bis(4-dodecylphenyl)amine-derived ligands (e.g., MACHO-C12) are used in CO hydrogenation to methane. The electron-donating dodecyl groups enhance metal-ligand coordination stability, while the bulky aryl substituents prevent catalyst deactivation via steric shielding. Reaction optimization requires 1.0 equiv. of ligand relative to Ru precursors and temperatures >100°C for turnover frequencies >500 h .

Q. How do structural modifications (e.g., alkyl chain length) impact the physicochemical properties of Bis(4-dodecylphenyl)amine derivatives?

- Solubility: Longer alkyl chains (e.g., dodecyl vs. octyl) increase hydrophobicity, requiring polar aprotic solvents (e.g., THF) for dissolution .

- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 250°C for dodecyl derivatives, compared to 220°C for shorter-chain analogs .

- Crystallinity: X-ray diffraction reveals reduced crystallinity with longer chains, affecting material applications .

Q. What strategies resolve contradictions in environmental hazard classifications for aryl amine homologs?

Discrepancies in GHS classifications (e.g., aquatic toxicity for Bis(4-octylphenyl)amine vs. dodecyl derivatives) arise from chain-length-dependent bioaccumulation. Mitigation involves:

- QSAR Modeling: Predict ecotoxicity using logP and molecular weight parameters.

- Experimental Validation: Conduct Daphnia magna acute toxicity assays (EC < 1 mg/L indicates high hazard) .

Methodological Considerations

Q. What analytical techniques are critical for studying degradation pathways of Bis(4-dodecylphenyl)amine under oxidative conditions?

- LC-MS/MS: Identify degradation products (e.g., quinone imines) via fragmentation patterns.

- EPR Spectroscopy: Detect radical intermediates (e.g., nitroxide species) during autoxidation .

Q. How can researchers optimize ligand design using Bis(4-dodecylphenyl)amine for heterogeneous catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.